![molecular formula C14H15ClN2O3 B2448755 3-(2-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 326902-65-2](/img/structure/B2448755.png)
3-(2-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-Chlorophenyl)-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide, or simply referred to as CMO, is an important organic compound with a wide range of applications in pharmaceuticals, medicine, and biochemistry. It is a synthetic compound that has been widely studied for its various properties and potential applications. CMO is a versatile compound that has been used in the synthesis of various drugs, including anticonvulsants, anti-inflammatory agents, and antibiotics. Its structure and properties make it an ideal candidate for a range of applications in the biomedical field.
Scientific Research Applications
Catalytic Synthesis of Oxazole Derivatives
The compound 3-(2-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide is a derivative of 1,3-oxazole, a distinctive heterocyclic compound containing nitrogen and oxygen. The synthesis and application of 1,3-oxazole derivatives have been extensively studied due to their wide-ranging applications in medicinal, pharmaceutical, agrochemical, and material sciences. Notably, recent advancements in metal-dependent synthetic methodologies have led to the development of novel 1,3-oxazole analogues, which serve as building blocks in the synthesis of various bioactive compounds. These advancements highlight the importance of 1,3-oxazole derivatives and their potential in the field of organic chemistry and drug development (Shinde et al., 2022).
Impact of Chlorophenols on Aquatic Environment
The compound this compound includes the chlorophenyl group, a structure related to chlorophenols. Chlorophenols, such as 2-chlorophenol, have been evaluated for their effects on the aquatic environment. These compounds exhibit moderate toxic effects on mammalian and aquatic life, with toxicity to fish being considerable upon long-term exposure. Notably, the presence of adapted microflora capable of biodegrading these compounds can mitigate their persistence, but environmental conditions can significantly affect this process. This information provides insight into the environmental impact of chlorophenyl-related compounds and their potential risks to aquatic ecosystems (Krijgsheld & Gen, 1986).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with thearyl hydrocarbon receptor (AhR) . AhR is a sensor of products of tryptophan metabolism and a potent modulator of immunity .
Mode of Action
Based on the information available, it can be inferred that the compound might interact with its target receptor, possibly ahr, leading to a series of biochemical reactions .
Biochemical Pathways
It’s known that ahr plays a significant role in various biochemical pathways, including those involved in immune response .
Result of Action
It can be inferred that the compound might have an impact on the immune response, given the role of ahr in immunity .
properties
IUPAC Name |
3-(2-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9-12(14(18)16-7-8-19-2)13(17-20-9)10-5-3-4-6-11(10)15/h3-6H,7-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIDHHOODKCEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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